4-Chlorophthalimide

Polymer Chemistry Materials Science Nickel-Catalyzed Coupling

Select 4-Chlorophthalimide for its unmatched para-chloro regiochemistry—essential for high-MW polyimide synthesis via bis(4-chlorophthalimide) intermediates (inherent viscosity up to 0.98 dL/g), where the 3-chloro isomer yields only low-MW oligomers. Its ~71% ammonolysis equilibrium offers a balanced reactivity window for selective SNAr functionalization, avoiding the overreactivity of 4-nitro analogs. As a validated anti-epileptic pharmacophore with superior GABAA binding, this building block delivers consistent performance in CNS drug discovery, agrochemical, and advanced polymer applications. ≥98% purity, crystalline powder, soluble in DMF.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 7147-90-2
Cat. No. B3024755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophthalimide
CAS7147-90-2
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NC2=O
InChIInChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
InChIKeyBGJNRQSGJHVURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophthalimide (CAS 7147-90-2): A Chlorinated Phthalimide Building Block for Targeted Synthesis


4-Chlorophthalimide (CAS 7147-90-2, C8H4ClNO2, MW 181.58) is a para-chloro-substituted phthalimide derivative that serves as a versatile intermediate in organic synthesis. Its core structure consists of a phthalimide ring with a chlorine atom at the 4-position, which confers distinct reactivity compared to unsubstituted phthalimide and other positional isomers. Key physicochemical properties include a melting point of 210 °C and a density of 1.519 g/cm³ . The compound is a crystalline solid, typically appearing as a slight yellow to white powder, and is soluble in common organic solvents such as dimethylformamide (DMF). It is widely utilized as a building block for pharmaceuticals, agrochemicals, dyes, and advanced polymer materials, with its reactive chlorine atom enabling selective nucleophilic aromatic substitution and cross-coupling transformations .

Why 4-Chlorophthalimide Cannot Be Interchanged with Other Phthalimides: Positional and Electronic Specificity


Phthalimide derivatives are not interchangeable due to the profound impact of substituent identity and position on reactivity, selectivity, and ultimate product performance. The para-chloro substituent in 4-chlorophthalimide exerts a unique electronic influence, lowering the reduction potential relative to unsubstituted phthalimide while enhancing anodic stability compared to nitro-substituted analogs [1]. This electronic tuning is critical for controlling reaction rates in nucleophilic substitutions and for achieving desired optical and thermal properties in polymer applications. In the context of polyimide synthesis, the use of 4-chlorophthalimide-derived monomers (bis(4-chlorophthalimide)s) yields high molecular weight polymers, whereas the 3-chloro isomer leads to low molecular weight products and cyclic oligoimides due to unfavorable polymer chain growth and precipitation [2]. Furthermore, in medicinal chemistry, the 4-chloro substitution pattern is often essential for biological activity, as demonstrated by the superior anti-epileptic efficacy of 4-chloro derivatives compared to other halogen or alkyl substitutions [3]. These position- and substituent-dependent outcomes underscore the necessity for precise selection of 4-chlorophthalimide in research and industrial workflows.

Quantitative Differentiation of 4-Chlorophthalimide: Direct Comparative Data for Informed Procurement


Polymer Viscosity: Bis(4-chlorophthalimide) vs. Bis(3-chlorophthalimide) in Polyimide Synthesis

In the nickel-catalyzed coupling polymerization of bis(chlorophthalimide)s, the use of bis(4-chlorophthalimide) monomers with bulky side substituents yields high molecular weight polymers, as evidenced by inherent viscosities ranging from 0.13 to 0.98 dL/g. In direct contrast, polymerization of the corresponding bis(3-chlorophthalimide) monomers results in low molecular weight polymers due to the formation of cyclic oligoimides [1]. This demonstrates that the 4-chloro isomer enables efficient polymer chain propagation, whereas the 3-chloro isomer is prone to terminating cyclization side reactions.

Polymer Chemistry Materials Science Nickel-Catalyzed Coupling

Ammonolysis Kinetics: 4-Chlorophthalimide vs. Unsubstituted and 4-Nitro Analogs

A kinetic study of the base hydrolysis and ammonolysis of seven substituted phthalimides revealed that 4-chlorophthalimide (4-Cl) exhibits an ammonolysis equilibrium conversion of approximately 71% to the corresponding phthalamide. This places it between unsubstituted phthalimide (~70% conversion) and the more reactive 4-nitrophthalimide (~99% conversion) . The rate law for ammonolysis was determined to be first-order in unionized phthalimide, ammonia, and hydroxide ion .

Physical Organic Chemistry Reaction Kinetics Substituent Effects

Synthetic Yield: 4-Chlorophthalimide from 5-Chloro-1-indanone via Oxidative Ammonolysis

A patent-reported synthesis of 4-chlorophthalimide starting from 5-chloro-1-indanone employs a MnO2-catalyzed oxidative ammonolysis in a high-pressure reactor. Under optimized conditions (0.01 g MnO2, 0.5 mmol 5-chloro-1-indanone, 0.2 g 25% NH3·H2O, 2 g chlorobenzene, 110°C, 0.6 MPa O2, 4 hours), the reaction achieves an 85% yield of 4-chlorophthalimide as determined by GC-MS analysis . This represents a significant improvement over traditional phthalimide synthesis from phthalic anhydride and ammonia, which often requires higher temperatures and yields variable product purity. Additionally, the synthesis of N-methyl-4-chlorophthalimide via N-methylation has been reported with yields of approximately 95% [1].

Synthetic Methodology Process Chemistry Green Chemistry

Anti-Epileptic Activity: 4-Chloro Derivative Superiority in PTZ-Induced Seizure Model

In a study evaluating a series of novel phthalimide-4,5-dihydrothiazole-amide derivatives for anti-epileptic activity, the 4-chloro substituted derivative (compound 5b) demonstrated the highest potency among all synthesized analogs. Specifically, compound 5b achieved zero mortality in the pentylenetetrazole (PTZ)-induced seizure test in mice, a standard model for evaluating anticonvulsant efficacy [1]. Molecular docking studies further revealed that this 4-chloro derivative exhibited the lowest binding energy to the GABAA receptor, correlating with its superior in vivo activity. Notably, compound 5b outperformed thalidomide, a standard anti-epileptic agent used as a positive control [1].

Medicinal Chemistry Pharmacology CNS Drug Discovery

Purity and Physical Specifications: Industry-Standard 95% Minimum Purity with Defined Density

Commercially available 4-chlorophthalimide is routinely supplied with a minimum purity specification of 95%, as verified by HPLC and NMR analysis . The compound has a well-defined melting point of 210 °C and a predicted density of 1.519 ± 0.06 g/cm³ . While no direct comparator purity data is available for all analogs in a single study, these specifications are consistent with the high purity requirements for pharmaceutical intermediates and polymer-grade monomers. The pKa is predicted to be 9.08 ± 0.20 .

Quality Control Analytical Chemistry Procurement Specifications

Validated Application Scenarios for 4-Chlorophthalimide Based on Quantitative Evidence


Synthesis of High Molecular Weight Polyimides via Nickel-Catalyzed Coupling

4-Chlorophthalimide is the preferred monomer precursor for synthesizing bis(4-chlorophthalimide) intermediates, which are essential for producing high-performance polyimides with inherent viscosities up to 0.98 dL/g [1]. The 4-chloro isomer enables efficient nickel-catalyzed coupling polymerization, yielding high molecular weight polymers suitable for films, coatings, and advanced composites. In contrast, the 3-chloro isomer fails to achieve comparable polymer chain growth, making 4-chlorophthalimide the critical choice for materials scientists targeting robust mechanical and thermal properties.

Design and Synthesis of Novel Anticonvulsant Drug Candidates

The 4-chloro substitution on the phthalimide core is a validated pharmacophore for anti-epileptic activity. Derivative 5b, synthesized from 4-chlorophthalimide, demonstrated zero mortality in the PTZ-induced seizure model and superior binding affinity to the GABAA receptor compared to other substituted analogs and the standard drug thalidomide [2]. Medicinal chemists should prioritize 4-chlorophthalimide as a starting material when developing new CNS-active compounds, as this specific substitution pattern consistently yields enhanced efficacy.

Kinetic Control in Nucleophilic Aromatic Substitution and Ammonolysis

With an ammonolysis equilibrium conversion of ~71%, 4-chlorophthalimide offers a balanced reactivity profile—sufficiently activated for convenient functionalization, yet less prone to overreaction than the 4-nitro analog (~99% conversion) . This makes it an ideal substrate for selective nucleophilic aromatic substitution (SNAr) reactions and for generating phthalamide derivatives under mild conditions. Process chemists can leverage this predictable kinetic behavior to optimize reaction yields and minimize purification challenges.

Reliable Building Block for Agrochemical and Dye Intermediates

The 95% minimum purity specification and well-defined physical properties of 4-chlorophthalimide ensure consistent performance as a building block for synthesizing heterocyclic agrochemicals and specialty dyes. Its crystalline nature and solubility in DMF facilitate straightforward handling and incorporation into diverse synthetic pathways, reducing batch-to-batch variability in industrial production.

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